
L-826,266
概要
説明
準備方法
合成経路と反応条件
L-826266の合成は、鍵となる中間体の調製から始まり、複数のステップを伴います。主要な合成経路には、以下のステップが含まれます。
コア構造の形成: 合成は、(E)-N-(5-ブロモ-2-メトキシフェニル)スルホニル-3-[5-クロロ-2-(ナフタレン-2-イルメチル)フェニル]プロプ-2-エナミドの調製から始まります.
反応条件: 反応条件は、通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの溶媒を使用し、目的の生成物の形成を保証するために温度を慎重に制御します.
工業生産方法
L-826266の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、収率と純度を最大化するように反応条件を最適化します。 高純度の試薬と、クロマトグラフィーなどの高度な精製技術を使用することで、純度が≥98%のL-826266の生産が保証されます .
化学反応の分析
反応の種類
L-826266は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を与えることができます。
還元: 還元反応は、L-826266に存在する官能基を修飾するために実行できます。
一般的な試薬と条件
L-826266に関連する反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換剤: 塩素や臭素などのハロゲン化剤など.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応ではさまざまな酸化誘導体が生成され、置換反応ではハロゲン化生成物が生成される可能性があります .
科学的研究の応用
Pain Management and Inflammation
L-826,266's antagonistic properties make it a valuable tool in research focused on pain and inflammation. Its ability to inhibit vasoconstriction induced by EP3 agonists such as sulprostone demonstrates its potential in managing conditions like arthritis and other inflammatory disorders . Experimental models have shown that this compound can effectively reduce inflammatory responses by modulating prostaglandin signaling pathways.
Pharmacological Studies
The compound is utilized in pharmacological studies to elucidate the dynamics of prostanoid receptors. Interaction studies indicate that this compound competes with natural ligands for receptor binding, providing insights into receptor kinetics and pharmacodynamics. These studies are essential for developing new therapeutic strategies targeting prostanoid pathways.
Neuropharmacology
Research has indicated that this compound may have applications in neuropharmacology, particularly concerning its effects on neurotransmitter release. Studies have shown that it inhibits norepinephrine and serotonin release in rat cortex, suggesting potential implications for treating convulsive disorders and other neurological conditions .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other prostanoid receptor antagonists but is unique due to its specific targeting of the EP3 receptor. The following table summarizes its characteristics compared to other related compounds:
Compound | Type | Mechanism of Action | Unique Features |
---|---|---|---|
L-798106 | EP3 Receptor Antagonist | Similar antagonistic effects | Higher potency compared to this compound |
L-835819 | EP1 Receptor Antagonist | Targets a different prostanoid receptor | Distinct selectivity profile |
SC-19220 | EP2 Receptor Antagonist | Antagonizes EP2 receptors | Different therapeutic implications |
This comparison highlights this compound's unique position in the landscape of prostanoid receptor antagonists due to its selective action and pharmacological properties.
Case Studies and Research Findings
Several studies have documented the effects of this compound in various experimental settings:
- In vitro Studies : In isolated human pulmonary arteries, this compound inhibited vasoconstriction induced by sulprostone in a concentration-dependent manner (EC50s = 0.45–24.5 µM), demonstrating its efficacy as an antagonist .
- Neurotransmitter Release : In rat cortex studies, this compound was shown to inhibit electrically evoked norepinephrine overflow without affecting basal tritium efflux at concentrations up to 2 µM . This suggests its potential utility in understanding neurotransmitter dynamics.
作用機序
L-826266は、プロスタグランジンE2受容体サブタイプEP3に選択的に結合し、拮抗作用を及ぼすことでその効果を発揮します。 この受容体は、血管収縮や神経伝達物質の放出など、さまざまな生理学的プロセスに関与しています 。 EP3受容体を遮断することにより、L-826266は下流のシグナル伝達経路を阻害し、血管収縮を抑制し、神経伝達物質の放出を調節します .
類似化合物との比較
L-826266は、EP3受容体に対する選択的な拮抗作用によってユニークです。類似の化合物には、以下が含まれます。
L-798,106: L-826266に似ていますが、塩素基がありません.
L-826266は、EP3受容体アンタゴニストとしての高い選択性と効力で際立っており、科学研究や潜在的な治療用途における貴重なツールとなっています .
生物活性
L-826,266 is a compound recognized primarily for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP3. This receptor is integral to various physiological processes, including inflammation and pain modulation. The compound's unique properties make it a subject of interest in pharmacological research, particularly concerning its therapeutic potential in inflammatory diseases and pain management.
- Chemical Structure : this compound contains an acyl-sulphonamide moiety, which enhances its lipophilicity and pharmacological characteristics.
- Molecular Weight : 244.3 g/mol
- CAS Number : 244101-03-9
Biological Activity
This compound exhibits significant biological activity as an EP3 receptor antagonist. Its binding affinity has been quantified with a Ki value of 0.8 nM for the EP3 receptor, indicating strong competitive antagonism. In contrast, its affinity for the EP4 receptor is lower (Ki = 715 nM), while it does not bind to EP1 or EP2 receptors at concentrations up to 5,000 nM .
The antagonistic action of this compound modulates various physiological responses associated with prostaglandin signaling. Specifically, it inhibits vasoconstriction induced by the EP3 agonist sulprostone in isolated human pulmonary arteries (EC50 values ranging from 0.45 to 24.5 µM) and affects neurotransmitter release in the rat cortex and vas deferens .
Comparative Analysis with Other Compounds
This compound can be compared with other prostanoid receptor antagonists to highlight its unique features:
Compound | Type | Mechanism of Action | Unique Features |
---|---|---|---|
L-798106 | EP3 Receptor Antagonist | Similar antagonistic effects | Higher potency compared to this compound |
L-835819 | EP1 Receptor Antagonist | Targets a different prostanoid | Distinct selectivity profile |
SC-19220 | EP2 Receptor Antagonist | Antagonizes EP2 receptors | Different therapeutic implications |
This compound is particularly noted for its slower kinetics compared to other antagonists, which may present both advantages and challenges in therapeutic applications .
Case Studies and Research Findings
Research involving this compound has primarily focused on its pharmacodynamics and potential therapeutic applications. Here are some notable findings:
- Inflammation Models : In experimental models of inflammation, this compound has demonstrated effectiveness in reducing inflammatory responses by blocking EP3 signaling pathways. This is particularly relevant for conditions like arthritis where excessive prostaglandin signaling contributes to disease pathology.
- Pain Management : Studies indicate that this compound may offer therapeutic avenues for managing pain due to its ability to modulate pain pathways linked to prostaglandin signaling. Its selective antagonism can potentially lead to reduced side effects compared to non-selective NSAIDs.
- Vascular Effects : In isolated human pulmonary arteries, this compound effectively inhibited vasoconstriction induced by sulprostone, suggesting potential applications in treating pulmonary hypertension .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound across various clinical scenarios:
- Chronic Pain Conditions : Investigating its efficacy in chronic pain models could elucidate its role in long-term pain management strategies.
- Inflammatory Diseases : Continued exploration into its effects on inflammatory diseases may provide insights into novel treatment protocols that leverage its selective antagonistic properties.
- Pharmacokinetics Studies : Understanding the pharmacokinetic profile of this compound will be crucial for determining optimal dosing strategies and minimizing potential side effects.
特性
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFUJYHEDGCLS-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244101-03-9 | |
Record name | L-826266 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-826,266?
A: this compound functions as a competitive antagonist of the prostaglandin E receptor 3 (EP3). [, ] This means it binds to the EP3 receptor, blocking the binding of endogenous agonists like prostaglandin E2 (PGE2). This binding prevents the downstream signaling cascade usually activated by PGE2 through the EP3 receptor.
Q2: What evidence supports the high selectivity of this compound for the EP3 receptor?
A: Studies utilizing isolated guinea-pig aorta, a tissue known to express EP3 receptors, demonstrate that this compound effectively inhibits contractions induced by EP3 agonists like 17-phenyl PGE2 and ONO-AE-248. [] Importantly, this compound showed minimal effects on contractions induced by agonists of other prostanoid receptors, such as the TP receptor agonist U-46619, indicating its selectivity for the EP3 receptor. [] Further confirmation was obtained through FLIPR assays using human recombinant prostanoid receptors, where this compound showed preferential binding and inhibition of the EP3 receptor compared to other prostanoid receptor subtypes. []
Q3: How does the lipophilicity of this compound influence its pharmacological activity?
A: this compound exhibits high lipophilicity (cLogP = 7.39), which contributes to its slow onset of action in certain tissues, like the guinea-pig aorta. [, ] This slow kinetics is attributed to its potential accumulation in lipid-rich environments, leading to a delayed equilibrium between the extracellular space and its site of action at the EP3 receptor.
Q4: What in vitro models have been used to investigate the effects of this compound?
A4: Researchers have employed various in vitro models to elucidate the pharmacological actions of this compound. These include:
- Isolated human pulmonary arteries: this compound was shown to effectively inhibit contractions induced by the EP3 agonist sulprostone in these vessels, highlighting its role in modulating vascular tone. []
- Guinea-pig aorta: This model demonstrated the slow onset of action of this compound in antagonizing EP3 receptor-mediated contractions, emphasizing the influence of its lipophilic nature. []
- Rat hippocampal slices: In this model, this compound prevented the PGE2-induced decrease in Na+,K+-ATPase activity, suggesting a potential role of EP3 receptors in modulating neuronal excitability. []
Q5: What are the potential implications of this compound's ability to modulate Na+,K+-ATPase activity in the rat hippocampus?
A: The finding that this compound prevents PGE2-induced decreases in Na+,K+-ATPase activity in rat hippocampal slices suggests a potential role for EP3 receptors in regulating neuronal excitability. [] Dysregulation of Na+,K+-ATPase activity is implicated in various neurological disorders, including epilepsy. Therefore, understanding how EP3 receptors modulate this enzyme's activity could offer insights into new therapeutic strategies for neurological diseases.
Q6: What is the significance of studying the structure-activity relationship (SAR) of this compound and related compounds?
A: Examining the SAR of this compound and its analogs is crucial for identifying structural features essential for its potency, selectivity, and pharmacological properties. [, ] By systematically modifying the compound's structure and evaluating the impact on its activity, researchers can gain valuable insights for designing improved EP3 receptor antagonists with enhanced therapeutic potential. These insights could lead to the development of novel drugs for treating conditions where EP3 receptor modulation is desirable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。